Cannabisin B

Descripción general

Descripción

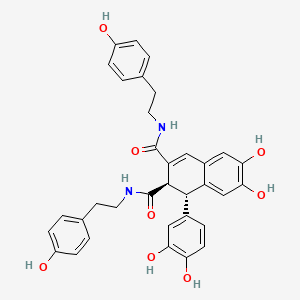

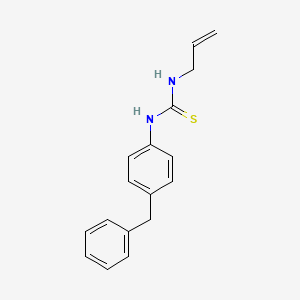

Cannabisina B es un compuesto lignanamida que se encuentra de forma natural en las semillas de la planta de cáñamo (Cannabis sativa L)La Cannabisina B ha despertado un gran interés debido a su potente actividad antioxidante y sus posibles propiedades terapéuticas .

Mecanismo De Acción

La Cannabisina B ejerce sus efectos a través de varios objetivos y vías moleculares. Se ha demostrado que modula la expresión de los microARN en las células neuronales humanas, afectando las vías relacionadas con las funciones neuronales, como la guía axónica y la señalización de neurotrofinas. Además, la Cannabisina B puede inducir la muerte celular autofágica mediante la regulación de la vía AKT/mTOR y el arresto del ciclo celular en fase S en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

Cannabisin B interacts with various enzymes, proteins, and other biomolecules. It has been found to induce autophagic cell death through the regulation of the AKT/mTOR pathway and S phase cell cycle arrest in human hepatocarcinoma HepG2 cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to change the expression levels of microRNAs in human neural cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and causes changes in gene expression . For example, it could induce autophagic cell death through the regulation of the AKT/mTOR pathway .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de Cannabisina B implica varios pasos clave. La síntesis comienza con la reacción de Stobbe, que forma el intermedio diéster a partir de veratraldehído y succinato de dietilo. Este intermedio se somete a esterificación con cloruro de tionilo y etanol para formar el diácido. A continuación, el diácido se somete a una alquilación de Friedel-Crafts para formar el esqueleto de la lignanamida. Finalmente, el esqueleto se condensa con 4-metoxifeniletilamina para producir Cannabisina B .

Métodos de producción industrial: La producción industrial de Cannabisina B no está bien documentada, ya que se sintetiza principalmente para fines de investigación. La ruta sintética descrita anteriormente puede ampliarse para una producción a mayor escala si es necesario.

Análisis De Reacciones Químicas

Tipos de reacciones: La Cannabisina B experimenta varias reacciones químicas, entre ellas:

Oxidación: La Cannabisina B puede oxidarse para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la Cannabisina B en sus formas reducidas correspondientes.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de Cannabisina B.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como halógenos y nucleófilos en condiciones ácidas o básicas.

Principales productos: Los principales productos que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir varias formas reducidas de Cannabisina B .

Aplicaciones Científicas De Investigación

La Cannabisina B tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: La Cannabisina B se estudia por sus propiedades antioxidantes y su posible uso como antioxidante natural en diversas formulaciones químicas.

Comparación Con Compuestos Similares

La Cannabisina B forma parte de una familia de lignanamidas, que incluye compuestos similares como la Cannabisina A, la Cannabisina C, la Cannabisina D, la Cannabisina E, la Cannabisina F y la Cannabisina G. Estos compuestos comparten estructuras similares, pero difieren en sus grupos funcionales específicos y sus actividades biológicas. Por ejemplo, la Cannabisina D es conocida por su fuerte inducción tras el tratamiento con UV-C en las hojas de Cannabis . La singularidad de la Cannabisina B reside en su potente actividad antioxidante y su capacidad para modular la expresión génica en las células neuronales .

Propiedades

IUPAC Name |

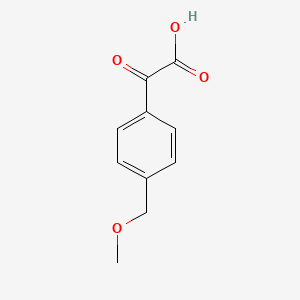

(1S,2R)-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44)/t31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENYXHLAFMZULS-ACHIHNKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCNC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144506-17-2 | |

| Record name | Cannabisin-b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CANNABISIN-B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBD34RU9GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where is Cannabisin B naturally found?

A2: this compound is primarily found in hempseed (Cannabis sativa L.), specifically in the hull. [, , ] Notably, it was also isolated from the stem bark of Monodora carolinae, a plant belonging to the Annonaceae family. [] This discovery marked the first report of this compound in the Monodora genus. []

Q2: How does the extraction method affect the bioavailability of this compound?

A3: Studies indicate that extrusion treatment followed by free phenolic extraction significantly enhances the absorption of this compound in Caco-2 intestinal cells compared to the bound fraction from raw hempseed hull. [] This suggests that processing techniques can influence the bioavailability of this lignanamide.

Q3: Has the total synthesis of this compound been achieved?

A5: Yes, this compound has been successfully synthesized in the laboratory. [, ] The convergent synthesis utilized the Stobbe reaction and Friedel-Crafts alkylation as key steps to construct the lignanamide skeleton. []

Q4: Are there any computational studies on this compound?

A6: Computational studies employing molecular dynamics (MD) simulations and density functional theory (DFT) have been conducted to elucidate the molecular and electronic structure of this compound. [] These simulations, utilizing methanol as a solvent, aimed to correlate theoretical data with experimental findings, particularly in terms of spectroscopic properties. []

Q5: Is there any information available about the toxicity of this compound?

A5: Currently, there is limited publicly available scientific data regarding the toxicity and long-term effects of this compound. Further research is crucial to thoroughly assess its safety profile.

Q6: How does the structure of this compound relate to its activity?

A8: While specific structure-activity relationships for this compound are still under investigation, research on related cinnamoylphenethyl amides, identified alongside this compound in Polygonum hyrcanicum, revealed their anti-trypanosomal activity. [] This finding suggests that the cinnamoylphenethyl amide scaffold could be a promising starting point for developing new antiparasitic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)

![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)